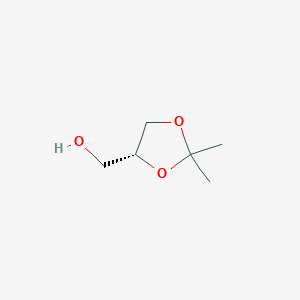

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

概述

描述

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (CAS 14347-78-5), commonly known as R-solketal, is a chiral five-membered dioxolane derivative with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . It is synthesized via the acid-catalyzed acetalization of glycerol with acetone, a process widely studied for valorizing biodiesel by-product glycerol . The compound exhibits a specific rotation of -14.0° (neat) and a boiling point of 72–73°C at 8 mmHg . Its applications span organic synthesis (e.g., as a chiral building block), fuel additives (to improve octane number and reduce particulate emissions), and pharmaceuticals (e.g., as an intermediate in MEK inhibitors and TLR2 agonists) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. The reaction conditions usually involve moderate temperatures and the use of a suitable solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

化学反应分析

Types of Reactions

®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.

科学研究应用

Organic Synthesis

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol serves as a key intermediate in various organic synthesis reactions. It can be utilized to prepare:

- (R)-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane

- (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

- (S)-Glyceraldehyde acetonide

These derivatives are crucial for synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound has been investigated for its potential in drug formulation and delivery systems due to its favorable solubility and stability characteristics. It is particularly relevant in the synthesis of glycerol derivatives that exhibit biological activity. Research indicates that derivatives of this compound can enhance the bioavailability of therapeutic agents .

Biochemical Research

In biochemical studies, this compound is used as a protecting group for hydroxyl functionalities in carbohydrate chemistry. Its ability to form stable acetals makes it useful in the synthesis of glycosides and other carbohydrate derivatives .

Case Studies

作用机制

The mechanism of action of ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or other proteins, affecting their activity. The compound can also participate in various chemical reactions, altering the pathways and outcomes of biochemical processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Enantiomeric Form: (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

- CAS : 1607-37-0

- Molecular Formula : C₆H₁₂O₃

- Key Differences :

- Stereochemistry : The S-enantiomer has a specific rotation of +14.0° , opposing the R-form’s -14.0° .

- Applications : Used in enantioselective syntheses, such as phospholipid derivatives for membrane transfer assays .

- Availability : Both enantiomers are commercially available at ≥98% purity and ≥99% enantiomeric excess (ee) .

Iodomethyl Derivative: (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

- CAS : N/A (synthesized in situ)

- Molecular Formula : C₆H₁₁IO₂ (MW: 242.06 g/mol)

- Key Differences :

Six-Membered Ring Analog: 2,2-Dimethyl-1,3-dioxan-5-ol

- CAS: N/A (minor product in acetalization)

- Molecular Formula : C₆H₁₂O₃ (same as solketal)

- Key Differences: Ring Size: Six-membered dioxane ring vs. five-membered dioxolane. NMR Profile: Methyl groups resonate at δ 1.34 and 1.23 ppm (vs. δ 1.33 and 1.26 ppm for solketal) . Thermodynamics: Forms as a minor product due to higher ring strain in dioxolane favoring solketal .

Methanesulfonate Ester: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Methanesulfonate

- CAS : 84806-02-0

- Molecular Formula : C₇H₁₄O₅S (MW: 210.24 g/mol)

- Key Differences :

Ethylene Glycol Derivative: 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

- CAS : 5464-28-8

- Molecular Formula : C₇H₁₄O₃ (MW: 146.18 g/mol)

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

生物活性

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly referred to as solketal, is a chiral compound with significant implications in organic chemistry and biological research. This article explores its biological activity, applications, and the underlying mechanisms through which it operates.

Chemical Structure and Properties

Solketal has the molecular formula C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol. Its unique dioxolane ring structure, characterized by two methyl groups attached to the ring, enhances its steric hindrance and influences its reactivity.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Functional Groups | Dioxolane ring, hydroxyl group |

| Chirality | Chiral compound with specific stereochemistry |

Solketal acts primarily as a protecting group in organic synthesis. It selectively protects hydroxyl groups, allowing for further functionalization of other parts of the molecule without interference from the protected hydroxyl. This property is particularly valuable in carbohydrate chemistry, where selective modifications are crucial.

Enzyme Interactions

In biological research, solketal serves as a probe for studying enzyme-catalyzed reactions involving chiral substrates. Its interactions with various enzymes can provide insights into stereoselective catalysis mechanisms. The presence of the dioxolane ring and hydroxyl group facilitates binding to specific molecular targets, influencing biochemical pathways.

Applications in Research

Solketal is utilized in several research domains:

- Organic Synthesis : It is a key intermediate in synthesizing pharmaceuticals and other chiral compounds. Its chirality is essential for producing enantiopure products.

- Nutraceutical Development : Studies have indicated that solketal exhibits antioxidant properties, potentially contributing to health benefits when incorporated into nutraceuticals .

- Solvent Development : As a bio-based solvent, solketal is being explored for its potential to replace traditional solvents that pose environmental risks .

Case Studies and Research Findings

- Antioxidant Activity : A study evaluated the antioxidant potential of solketal compared to other phenolic compounds. Results indicated that solketal exhibited significant antioxidant activity, suggesting its utility in formulations aimed at combating oxidative stress .

- Synthesis of Glyceraldehyde Acetonide : Solketal plays a critical role in synthesizing glyceraldehyde acetonide, a vital intermediate in carbohydrate synthesis. This process highlights its importance in creating complex sugar molecules while maintaining selectivity.

- Toxicological Assessments : Research has also focused on the safety profile of solketal as a solvent. Toxicity assessments showed that while it is bio-derived, its environmental impact must be evaluated alongside functional performance metrics .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, and how is its stereochemical integrity maintained?

- Methodology : The compound is frequently synthesized via nucleophilic substitution or acetalization reactions. For example, this compound serves as a starting material for iodination by reacting with iodine, triphenylphosphine, and imidazole in toluene at 90°C, followed by flash column chromatography for purification . Stereochemical integrity is maintained through controlled reaction conditions (e.g., anhydrous solvents, inert atmospheres) and chiral starting materials. Enantiomeric purity is confirmed using enantioselective gas chromatography (GC) .

Q. Which spectroscopic and chromatographic methods are routinely used to characterize this compound and verify its purity?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, while gas chromatography-mass spectrometry (GC-MS) ensures purity and identifies byproducts . Enantioselective GC with chiral columns (e.g., cyclodextrin-based phases) differentiates between (R)- and (S)-enantiomers, critical for biological studies . Polarimetry ([α]²⁰D = -13.7°) provides additional stereochemical validation .

Advanced Research Questions

Q. How can catalytic systems be optimized for the acetalization of glycerol to produce derivatives of this compound?

- Methodology : Heterogeneous catalysts like gallium-impregnated MCM-41 (e.g., XS-GaLac-MCM-41) enhance acetalization efficiency by providing high surface area and acid site accessibility. Characterization via X-ray diffraction (XRD), nitrogen physisorption, and ammonia temperature-programmed desorption (NH₃-TPD) confirms catalyst structure and acidity . However, water in glycerol can deactivate catalysts; homogeneous acids (e.g., H₂SO₄) at boiling temperatures mitigate this but require post-reaction neutralization .

Q. What advanced analytical techniques are employed to monitor dynamic stereochemical changes, such as epimerization, in real-time?

- Methodology : Fourier transform near-infrared vibrational circular dichroism (FT-VCD) enables real-time monitoring of epimerization kinetics. This technique detects subtle changes in the compound’s chiral environment during reactions, providing insights into racemization mechanisms under varying conditions (e.g., temperature, solvent polarity) .

Q. In the context of pheromone synthesis, how does the enantiomeric form of this compound affect biological activity?

- Methodology : The (R)-enantiomer is a key chiral precursor for synthesizing (S)-2-methyl-4-octanol, a male-specific aggregation pheromone in sugarcane pests. Enantioselective GC and bioassays with weevil species confirm that only the (S)-isomer elicits behavioral responses, underscoring the importance of absolute configuration in bioactivity .

属性

IUPAC Name |

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVYQYLELCKWAN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317906 | |

| Record name | (R)-Solketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-78-5 | |

| Record name | (R)-Solketal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Acetone glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014347785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Solketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。